3-(p-Tolyl)propiolaldehyde
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Overview
Description
3-(p-Tolyl)propiolaldehyde is an organic compound with the molecular formula C10H8O It is characterized by a propynal group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(p-Tolyl)propiolaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)propiolaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Compounds with different functional groups replacing the propynal group
Scientific Research Applications
3-(p-Tolyl)propiolaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical and chemical processes. Its propynal group is particularly reactive, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-2-propenal: Similar structure but with a propenal group instead of a propynal group.
3-(4-Methoxyphenyl)propanal: Contains a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
3-(p-Tolyl)propiolaldehyde is unique due to its propynal group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where the propynal functionality is required .
Properties
Molecular Formula |
C10H8O |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(4-methylphenyl)prop-2-ynal |
InChI |
InChI=1S/C10H8O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,1H3 |
InChI Key |
WXARMJLBTQMGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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